Ethyl 2-bromo-4-(3-methoxybenzyl)thiazole-5-carboxylate
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Overview
Description
Ethyl 2-bromo-4-(3-methoxybenzyl)thiazole-5-carboxylate is a synthetic organic compound with the molecular formula C14H14BrNO3S and a molecular weight of 356.23 g/mol . This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-bromo-4-(3-methoxybenzyl)thiazole-5-carboxylate typically involves a multi-step process. One common method includes the bromination of a thiazole derivative followed by esterification. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the esterification is carried out using ethanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced catalysts can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-4-(3-methoxybenzyl)thiazole-5-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of 2-azido-4-(3-methoxybenzyl)thiazole-5-carboxylate.
Oxidation: Formation of this compound sulfoxide.
Reduction: Formation of ethyl 2-bromo-4-(3-methoxybenzyl)thiazole-5-carbinol.
Scientific Research Applications
Ethyl 2-bromo-4-(3-methoxybenzyl)thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of ethyl 2-bromo-4-(3-methoxybenzyl)thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The bromine atom and the ester group can also participate in binding interactions, enhancing the compound’s overall biological activity .
Comparison with Similar Compounds
Ethyl 2-bromo-4-(3-methoxybenzyl)thiazole-5-carboxylate can be compared with other thiazole derivatives such as:
Ethyl 2-bromo-4-methylthiazole-5-carboxylate: Similar structure but with a methyl group instead of a 3-methoxybenzyl group.
2,4-Disubstituted thiazoles: These compounds exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H14BrNO3S |
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Molecular Weight |
356.24 g/mol |
IUPAC Name |
ethyl 2-bromo-4-[(3-methoxyphenyl)methyl]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C14H14BrNO3S/c1-3-19-13(17)12-11(16-14(15)20-12)8-9-5-4-6-10(7-9)18-2/h4-7H,3,8H2,1-2H3 |
InChI Key |
FLVJEYXINOHXEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)Br)CC2=CC(=CC=C2)OC |
Origin of Product |
United States |
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